Quinoline, 6-methyl-2-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-methyl-2-(1-phenylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-methyl-2-(1-phenylethyl)-, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid . These methods can be adapted to introduce specific substituents at desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. Catalysts such as Lewis acids or transition metals are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-methyl-2-(1-phenylethyl)-, like other quinoline derivatives, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Scientific Research Applications
Quinoline, 6-methyl-2-(1-phenylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline, 6-methyl-2-(1-phenylethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications in medicinal chemistry.
Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.
Cinnoline: Another nitrogen-containing heterocycle with unique reactivity and biological activities.
Uniqueness
The presence of the 1-phenylethyl group increases its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
Properties
CAS No. |
211874-53-2 |
---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
6-methyl-2-(1-phenylethyl)quinoline |
InChI |
InChI=1S/C18H17N/c1-13-8-10-18-16(12-13)9-11-17(19-18)14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3 |
InChI Key |
XSCPWGRJGANVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.